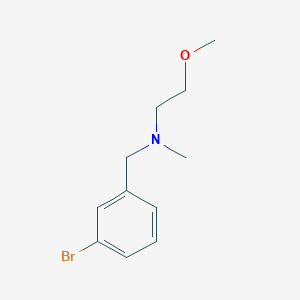

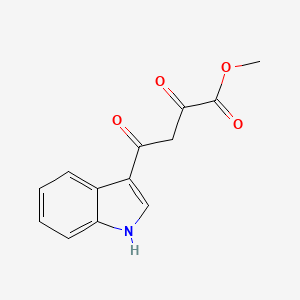

N-(3-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine

Descripción general

Descripción

Analytical Characterization of Hallucinogenic Derivatives

The study presented in the first paper focuses on the analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. These substances were identified in seized blotter papers and were analyzed using a variety of methods such as GC-EI-MS, LC-ESI-QTOF-MS, FTIR, and NMR. The analysis confirmed the molecular masses, exact masses, chemical formulas, and fragmentation patterns, providing unequivocal identification of the active components .

GC-MS Analysis of Inverse Analogues of 25B-NBOMe

The second paper discusses the substituted phenethylamine analogues that are derivatives of 25B-NBOMe with an inverse substitution pattern. The study synthesized nine regioisomeric compounds and analyzed them using EI-MS, revealing major bromine-containing ions and non-brominated fragments. The gas chromatographic separation and the unique fragmentation patterns of the TFA derivatives were also examined, providing insights into the structure of these compounds .

GC-MS and GC-IR Analysis of Substituted N-benzyl Derivatives

In the third paper, the synthesis and analysis of nine compounds categorized as novel psychoactive substances were reported. These compounds were synthesized from available precursors and analyzed using GC-MS and GC-IR. The study found significant ions in the EI-MS spectra and provided vapor phase infrared spectra for determining the position of methoxy group substitution on the benzyl aromatic ring .

Vibrational Assignments in the Fingerprint Region

The fourth paper describes the synthesis of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine to model the phenolic resulting from the polymerization of benzoxazine monomers. The study made vibrational assignments by analyzing the infrared and Raman spectra and used deuterated model dimers to gain insight into the vibrations due to the bridge structure .

Crystal Structure and Hydrogen-Bonding Characteristics

Finally, the fifth paper presents the X-ray crystal structure of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, proposing a hydrogen-bonding scheme based on the analysis of FT-IR spectroscopy in various phases and molecular modeling. This study provides a detailed understanding of the hydrogen bonding in benzoxazine-based phenolic resins .

Propiedades

IUPAC Name |

N-[(3-bromophenyl)methyl]-2-methoxy-N-methylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO/c1-13(6-7-14-2)9-10-4-3-5-11(12)8-10/h3-5,8H,6-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEAWWZXTLDJDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)CC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid](/img/structure/B3023126.png)

![1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3023131.png)

![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B3023136.png)

![7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3023138.png)